Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. Short telomeres are associated with cellular aging and increased risk of age-related diseases. Studies have shown that CAG may activate telomerase, the enzyme responsible for maintaining telomere length, potentially offering protection against age-related decline. PubMed:
Senescent cells are dysfunctional cells that accumulate with age and contribute to various age-related pathologies. Research suggests that CAG possesses senolytic properties, meaning it can selectively eliminate senescent cells. This ability could hold promise for treating or preventing age-related diseases associated with senescent cell accumulation. PubMed:
Chronic inflammation and oxidative stress are hallmarks of aging and contribute to various age-related diseases. Research suggests that CAG exhibits both anti-inflammatory and antioxidant properties, potentially offering protection against these contributors to age-related decline. PubMed
Beyond its potential for age-related diseases, research is exploring the application of CAG in various other areas, including:
Cycloastragenol is a naturally occurring triterpenoid saponin derived from the root of the plant Astragalus membranaceus. It is recognized for its potential to activate telomerase, an enzyme that plays a crucial role in cellular aging and longevity. Cycloastragenol is a hydrolysis product of astragaloside IV, which is one of the primary active components of Astragalus membranaceus. This compound has garnered attention for its purported health benefits, particularly in anti-aging and regenerative medicine, due to its ability to extend telomeres and enhance cellular proliferation .
These reactions are catalyzed by specific enzymes such as hydroxysteroid dehydrogenases and glycosyltransferases found in Astragalus membranaceus . The detailed understanding of these pathways is essential for developing synthetic methodologies for cycloastragenol and its derivatives.
Cycloastragenol exhibits a wide range of biological activities:
Cycloastragenol has several potential applications:
Studies have explored the interactions of cycloastragenol with various biological pathways:
Several compounds share structural or functional similarities with cycloastragenol:
Compound Name | Source | Key Features |
---|---|---|
Astragaloside IV | Astragalus membranaceus | Precursor to cycloastragenol; less potent telomerase activator. |
Ginsenoside Rg1 | Panax ginseng | Known for neuroprotective effects; lacks direct telomerase activation. |
Oleanolic acid | Various plants | Exhibits anti-inflammatory properties but does not activate telomerase. |
Betulinic acid | Betula spp. | Antiviral and anticancer properties; does not affect telomere length. |
Cycloastragenol stands out due to its unique ability to activate telomerase specifically in human cells, making it a focal point of research in aging and regenerative medicine .
Cycloastragenol exhibits the molecular formula C30H50O5, corresponding to a molecular weight of 490.72-490.73 g/mol [1] [4]. This compound represents a sapogenin that functions as the aglycone derivative of astragaloside IV, a major saponin extracted from the root of Astragalus membranaceus [1]. The molecular composition indicates seven degrees of unsaturation, consistent with its complex polycyclic structure [29]. The compound has been assigned the Chemical Abstracts Service number 78574-94-4 and is recognized under various synonyms including cyclosiversigenin, cyclogalegenol, and cyclogalegigenin [1] [4].
The molecular weight determination has been confirmed through multiple analytical techniques, with PubChem computational analysis yielding 490.7 g/mol and experimental determinations providing values of 490.71-490.72 g/mol [3] [4] [8]. The exact mass has been calculated as 490.36582469 Da, with a monoisotopic mass of identical value [1]. These precise molecular parameters establish cycloastragenol as a medium-sized natural product within the triterpenoid class.
Cycloastragenol belongs to the pentacyclic triterpenoid class, characterized by a complex five-ring system derived from the cyclization of squalene [1] [22]. The compound specifically exhibits a 9,19-cyclolanostane framework, which represents a unique structural variant within the cycloartane-type triterpenoids [1] [27]. This framework features a distinctive 20,24-epoxy-9,19-cyclolanostane backbone that distinguishes it from other triterpenoid families [8] [27].
The pentacyclic nature of cycloastragenol encompasses rings designated A through E, with the characteristic cyclopropane ring formed between carbons 9 and 19 [25] [29]. This cyclopropane moiety is evidenced by the presence of geminal methylene protons appearing as doublets in nuclear magnetic resonance spectroscopy, specifically at chemical shifts of 0.56 and 0.76 parts per million with a coupling constant of 4.0 Hz [29]. The five-ring system contributes significantly to the compound's structural rigidity and biological activity profile [22] [23].
The framework exhibits the systematic name (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol, reflecting its complex stereochemical arrangement [1]. This nomenclature precisely defines the spatial orientation of all substituents and the connectivity of the polycyclic system.
The tetrol configuration of cycloastragenol refers to the presence of four hydroxyl groups strategically positioned throughout the molecular structure [1] [4]. These hydroxyl groups are located at positions C-3β, C-6α, C-16β, and C-25, contributing to the compound's polarity and hydrogen bonding capacity [1] [4]. The specific stereochemical orientation of these hydroxyl groups is critical for the compound's biological activity and physicochemical properties.
The C-3β hydroxyl group adopts an equatorial orientation in the A ring, which is typical for triterpenoids and contributes to the compound's interaction with biological membranes [4]. The C-6α hydroxyl group maintains an axial position in the B ring, creating a unique binding environment for molecular recognition [4]. The C-16β hydroxyl group is positioned in the D ring, while the C-25 hydroxyl group is located on the side chain within the furan ring system [1] [4].
These four hydroxyl groups collectively provide cycloastragenol with four hydrogen bond donor sites and contribute to its classification as a tetrol [1]. The topological polar surface area of 90.2 Ų reflects the contribution of these hydroxyl groups to the compound's overall polarity [1]. The tetrol configuration also influences the compound's solubility profile and membrane permeability characteristics.
Cycloastragenol possesses twelve defined stereocenters, all of which have been unambiguously determined through extensive spectroscopic analysis [1] [8]. The compound exhibits no undefined stereocenters, indicating complete stereochemical characterization [1]. This high degree of stereochemical complexity contributes to the compound's specific three-dimensional shape and biological activity.
The conformational analysis reveals that the compound adopts a relatively rigid structure due to the constraints imposed by the polycyclic framework [24]. The cyclopropane ring between C-9 and C-19 introduces significant ring strain that influences the overall molecular conformation [25]. The five-ring system exhibits specific chair, boat, and envelope conformations depending on the individual ring analyzed.
The compound demonstrates positive optical activity with a specific rotation [α]/D of +45 to +60° when measured in methanol at a concentration of 1 g per 100 mL [4]. This dextrorotatory behavior reflects the compound's chiral nature and the predominant contribution of its multiple stereocenters to the overall optical rotation. The conformational stability is further evidenced by the compound's resistance to racemization under normal storage conditions.
The melting point of cycloastragenol has been determined through multiple experimental investigations, with reported values ranging from 238-245°C [4] [9]. More precise determinations have yielded melting points of 239-240°C under controlled conditions [9]. Some sources report melting points above 220°C with decomposition [11], indicating thermal instability at elevated temperatures.
The relatively high melting point reflects the compound's extensive intermolecular hydrogen bonding network facilitated by the four hydroxyl groups [4]. The thermal behavior indicates a crystalline solid form under standard conditions, consistent with the reported powder to crystal morphology [4]. The melting point determination serves as an important parameter for compound identification and purity assessment.
Thermal analysis reveals that cycloastragenol undergoes decomposition concurrent with melting, as evidenced by the notation of decomposition at temperatures exceeding 220°C [11]. This thermal decomposition likely involves the degradation of the hydroxyl groups and potential cyclization reactions within the polycyclic framework. The melting point range variation may reflect differences in crystal polymorphs or purity levels among different preparations.
Cycloastragenol exhibits significant optical activity due to its twelve defined stereocenters and the absence of any internal symmetry elements [1] [4]. The specific optical rotation has been measured as [α]/D +45 to +60° in methanol solution at a standard concentration [4]. This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation.
The chiral nature of cycloastragenol is fundamental to its biological activity, as the specific three-dimensional arrangement of atoms determines its interaction with biological targets [16] [17]. Each of the twelve stereocenters contributes to the overall chirality, creating a unique molecular shape that cannot be superimposed on its mirror image. The absence of undefined stereocenters indicates complete stereochemical control in the biosynthetic pathway.
The optical activity measurement serves as both an identification parameter and a purity indicator for cycloastragenol [4]. Changes in optical rotation can signal the presence of impurities, degradation products, or enantiomeric contamination. The consistency of optical rotation values across different sources confirms the stereochemical integrity of properly isolated and stored material.
Cycloastragenol demonstrates limited solubility in aqueous systems, with sparingly soluble characteristics in aqueous buffers [4] [10]. The compound achieves maximum solubility of approximately 0.25 mg/mL in a 1:8 solution of dimethylformamide:phosphate buffered saline at pH 7.2 [4] [10]. This preparation method requires initial dissolution in dimethylformamide followed by dilution with the aqueous buffer system.
In organic solvents, cycloastragenol exhibits significantly enhanced solubility, particularly in dimethyl sulfoxide where it achieves a solubility of 98 mg/mL, corresponding to 199.7 millimolar concentration [4] [10]. Additional organic solvent solubility data indicates slight solubility in chloroform, methanol, and pyridine [11]. The compound demonstrates solubility of 10 mg/mL in ethanol and 25 mg/mL in dimethylformamide [3].
The solubility profile reflects the compound's amphiphilic nature, with the tetrol functionality providing hydrophilic character while the extensive hydrocarbon framework contributes lipophilic properties [6]. The XLogP3-AA value of 4.4 indicates predominantly lipophilic character [1]. This solubility pattern significantly influences the compound's bioavailability and formulation requirements for research applications.
Cycloastragenol represents the aglycone form of astragaloside IV, generated through acid hydrolysis that removes the glycosidic substituents [13] [16] [21]. Astragaloside IV possesses the molecular formula C41H68O14 with a molecular weight of 785.0 g/mol, substantially larger than cycloastragenol due to the presence of β-D-xylopyranosyl and β-D-glucopyranosyl residues attached at positions O-3 and O-6 respectively [21].
The structural relationship involves the attachment of sugar moieties to the core cycloastragenol framework through glycosidic bonds [21]. Upon hydrolysis, these sugar units are cleaved, leaving the intact triterpenoid backbone with free hydroxyl groups at the former glycosylation sites [13] [16]. This transformation significantly alters the physicochemical properties, with cycloastragenol exhibiting enhanced lipophilicity and improved membrane penetration compared to the parent glycoside [6] [9].
Bioavailability studies demonstrate that cycloastragenol possesses superior absorption characteristics compared to astragaloside IV [6]. The aglycone form exhibits better gastrointestinal absorption due to its reduced molecular size and increased lipophilicity [9]. Both compounds demonstrate similar biological activities, but cycloastragenol often shows enhanced potency due to improved cellular uptake [14] [15]. The hydrolysis of astragaloside IV to cycloastragenol represents a natural metabolic pathway that occurs in the intestinal tract following oral administration of astragalus-containing preparations [6].
Cycloastragenol occupies a prominent position within the cycloartane-type triterpenoids family, characterized by the presence of the distinctive 9,19-cyclopropane ring system [18] [25]. This structural feature distinguishes cycloartane-type compounds from other triterpenoid families such as lanostane, dammarane, and lupane types [30]. The cycloartane framework represents one of the major tetracyclic triterpenoid classes found in nature [30].
Within the cycloartane family, cycloastragenol is classified as a 20,24-epoxy-9,19-cyclolanostane derivative [8] [27]. This classification reflects the presence of the ether bridge between carbons 20 and 24, creating an additional ring system that contributes to the compound's structural rigidity [27]. The 9,19-cyclolanostane backbone represents a specific subclass within the broader cycloartane family [28].
Comparative analysis with other cycloartane-type triterpenoids reveals that cycloastragenol shares structural similarities with compounds isolated from various Astragalus species [18]. The family includes numerous derivatives with varying hydroxylation patterns, side chain modifications, and glycosylation states [25]. Cycloastragenol's specific tetrol configuration and side chain structure distinguish it from related family members while maintaining the characteristic cycloartane framework [26]. The compound serves as a representative example of the cycloartane-type triterpenoids and demonstrates the structural diversity possible within this chemical class [22] [23].
Table 1: Physicochemical Properties of Cycloastragenol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₅₀O₅ | [1] [4] |
Molecular Weight (g/mol) | 490.72-490.73 | [1] [4] |
CAS Number | 78574-94-4 | [1] [4] |
Melting Point (°C) | 238-245 | [4] [9] |
Boiling Point (°C, Predicted) | 617.2±55.0 | [4] [11] |
Density (g/cm³, Predicted) | 1.20±0.1 | [4] [11] |
Optical Activity [α]/D (in methanol) | +45 to +60° | [4] |
pKa (Predicted) | 14.57±0.29 | [4] [11] |
Solubility in DMSO (mg/mL) | 98 (199.7 mM) | [4] [10] |
Solubility in DMF:PBS (1:8, mg/mL) | 0.25 | [4] [10] |
Form | Powder to crystal | [4] |
Color | White to almost white | [4] |
XLogP3-AA | 4.4 | [1] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 5 | [1] |
Rotatable Bonds | 2 | [1] |
Topological Polar Surface Area (Ų) | 90.2 | [1] |
Heavy Atom Count | 35 | [1] |
Defined Stereocenters | 12 | [1] [8] |
Table 2: Structural Classification of Cycloastragenol
Classification Level | Category | Details | Reference |
---|---|---|---|
Primary Classification | Triterpenoid | Natural product derived from squalene | [1] [2] [22] |
Secondary Classification | Pentacyclic Triterpenoid | Contains five fused rings | [1] [22] [23] |
Tertiary Classification | Cycloartane-type | Belongs to cycloartane family | [18] [25] [26] |
Framework Type | 9,19-Cyclolanostane | 20,24-epoxy-9,19-cyclolanostane backbone | [1] [8] [27] |
Ring System | Tetracyclic with cyclopropane ring | Rings A-D + cyclopropane (9,19) | [1] [25] [29] |
Stereochemical Features | 12 defined stereocenters | All stereocenters defined, no undefined centers | [1] [8] |
Functional Groups | Tetrol (four hydroxyl groups) | Hydroxyl groups at C-3β, C-6α, C-16β, C-25 | [1] [4] |
Parent Compound Relationship | Aglycone of Astragaloside IV | Hydrolysis product of major Astragalus saponin | [13] [14] [16] |
Table 3: Structural Comparison between Cycloastragenol and Astragaloside IV
Feature | Cycloastragenol | Astragaloside IV | Reference |
---|---|---|---|
Molecular Formula | C₃₀H₅₀O₅ | C₄₁H₆₈O₁₄ | [1] [21] |
Molecular Weight (g/mol) | 490.72 | 785.0 | [1] [21] |
Classification | Aglycone (sapogenin) | Saponin glycoside | [1] [21] |
Structural Relationship | Core triterpenoid structure | Cycloastragenol + sugar units | [13] [16] [21] |
Bioavailability | Higher (better absorption) | Lower (poor absorption) | [6] [9] |
Lipophilicity | Higher (lipophilic) | Lower (hydrophilic) | [6] [9] |
Sugar Moieties | None (hydrolyzed off) | β-D-xylopyranosyl + β-D-glucopyranosyl | [21] |
Functional Activity | Telomerase activator | Multiple pharmacological effects | [6] [14] [15] |
Membrane Penetration | Enhanced | Limited | [6] [9] |